molecular formula C12H12N2O B1298341 3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350999-89-2

3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1298341
M. Wt: 200.24 g/mol
InChI Key: KCNFDRWUCRJSDB-UHFFFAOYSA-N
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Description

“3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde” has been analyzed using X-ray diffraction studies .

Scientific Research Applications

    Synthetic Cathinones Identification

    • Application : The compound “(4-ethylphenyl) propan-1-one” is mentioned in a manual for the identification and analysis of synthetic cathinones in seized materials .
    • Methods : The manual describes various methods for the identification and analysis of synthetic cathinones, including extraction, sample preparation, presumptive color tests, Raman spectroscopy, microcrystal tests, thin layer chromatography, gas chromatography with mass spectrometry, liquid chromatography with ultraviolet-visible spectroscopy, Fourier transform infrared spectroscopy, gas chromatography-infrared detection, and nuclear magnetic resonance spectroscopy .
    • Results : The manual does not provide specific results for “(4-ethylphenyl) propan-1-one”, but it provides general methods for the identification and analysis of synthetic cathinones .

    Photodynamic Antimicrobial Activity

    • Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
    • Methods : The compound was synthesized with a reaction yield close to 50% . Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
    • Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

    Synthesis of 3-(4-Ethylphenyl)propanoic Acid

    • Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
    • Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
    • Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .

    Photodynamic Antimicrobial Activity of a Novel Porphyrin Derivative

    • Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
    • Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
    • Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

    3-(4-Ethylphenyl)propanoic Acid Synthesis

    • Application : 3-(4-Ethylphenyl)propanoic acid is a chemical compound that can be synthesized for various applications in organic chemistry .
    • Methods : The specific methods of synthesis are not provided in the source, but typically involve reactions such as Friedel-Crafts acylation, reduction, and carboxylation .
    • Results : The source does not provide specific results for the synthesis of 3-(4-Ethylphenyl)propanoic acid .
    • Application : A benzoporphyrin derivative, “5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP)”, was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
    • Methods : The compound was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed, and its antimicrobial activity was tested against various bacterial strains .
    • Results : TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

properties

IUPAC Name

5-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)12-11(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNFDRWUCRJSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde

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